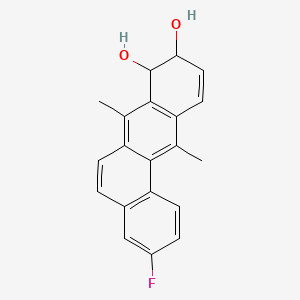
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol: is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom, two methyl groups, and two hydroxyl groups attached to a tetraphene backbone. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-dione.
Reduction: Formation of 3-fluoro-7,12-dimethyl-8,9-dihydrotetraphene.
Substitution: Formation of 3-amino-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol.
Aplicaciones Científicas De Investigación
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and altering their signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol
- 11-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol
- (8S,9S)-3-Fluoro-7,12-dimethyl-8,9-dihydrobenzo[a]anthracene-8,9-diol
Uniqueness
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
87559-70-4 |
|---|---|
Fórmula molecular |
C20H17FO2 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
3-fluoro-7,12-dimethyl-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C20H17FO2/c1-10-15-7-8-17(22)20(23)19(15)11(2)14-5-3-12-9-13(21)4-6-16(12)18(10)14/h3-9,17,20,22-23H,1-2H3 |
Clave InChI |
MLCPZPOMXILTQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=C(C4=C1C(C(C=C4)O)O)C)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)
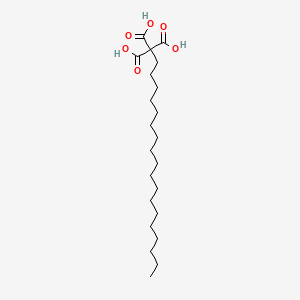
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)
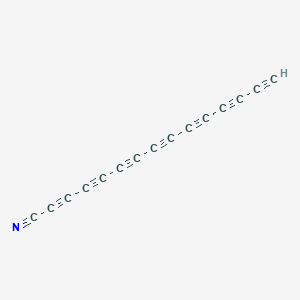
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

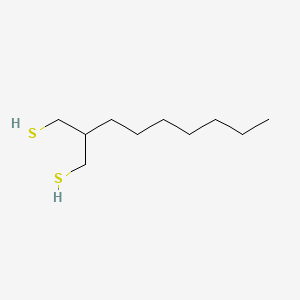
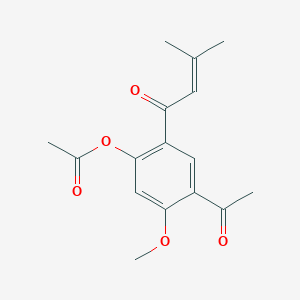

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
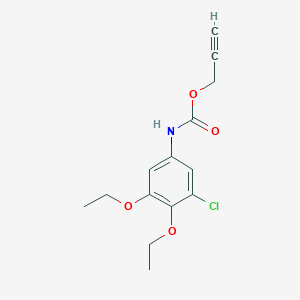
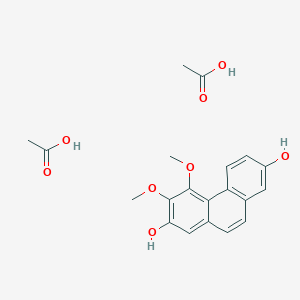

![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
